![molecular formula C19H21ClN4 B5984666 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5984666.png)
2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have a fused ring structure containing a pyrazole and a pyrimidine . They are considered key structural motifs in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments . They have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can undergo Sonogashira-type coupling with a wide range of terminal alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on their specific structure. For example, some pyrazolo[1,5-a]pyrimidines have been found to display a strong solvatofluorochromic effect .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
Background::Fluorescent Biomarkers
Background::- Electron-donating groups at position 7 on the fused ring enhance absorption and emission behaviors .
Drug Design and Development
Background::- Researchers explore modifications around the pyrazolo[1,5-a]pyrimidine core for therapeutic applications .
Antitumor Activity
Background::Lipid Droplet Biomarkers
Background::Fluorescence Imaging and Sensing
Background::Mechanism of Action
Target of Action
The primary target of 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest . This inhibition is achieved through the formation of essential hydrogen bonds with Leu83, a key residue in the CDK2 active site .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .
Pharmacokinetics
In silico ADMET studies suggest that 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, are crucial in determining the compound’s bioavailability and overall effectiveness as a drug .
Result of Action
The inhibition of CDK2 by 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine results in significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells . This means that the compound can induce programmed cell death in cancer cells, thereby reducing their proliferation .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-13-11-17(23-9-4-3-5-10-23)24-19(21-13)14(2)18(22-24)15-7-6-8-16(20)12-15/h6-8,11-12H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQHNOFQVDBODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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